2-Naphthalenesulfonyl chloride
Overview
Description
2-Naphthalenesulfonyl chloride is an organic compound with the molecular formula C10H7ClO2S. It is a derivative of naphthalene, where a sulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is known for its light yellow to beige powder form and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2-Naphthalenesulfonyl chloride, also known as Naphthalene-2-sulfonyl chloride, is primarily used as a capping reagent for primary amines . It has been employed to convert histamine to a selective histamine H3-receptor antagonist . The H3 receptor plays a role in neurotransmission and the regulation of histamine levels in the body .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (-SO2-) of the this compound molecule is transferred to the primary amine of the target molecule, such as histamine . This results in the conversion of histamine to a selective histamine H3-receptor antagonist .
Biochemical Pathways
It is known that the compound plays a role in the histaminergic system by modulating the activity of the h3 receptor . This can have downstream effects on various physiological processes regulated by histamine, including sleep-wake cycles, gastric acid secretion, and immune response .
Result of Action
The primary result of the action of this compound is the conversion of histamine to a selective histamine H3-receptor antagonist . This can lead to a decrease in the activity of histamine, potentially affecting various physiological processes regulated by this neurotransmitter .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react with strong oxidizing agents . Therefore, the presence of such agents in the environment could potentially affect the compound’s action and stability. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence the compound’s efficacy and stability.
Preparation Methods
2-Naphthalenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium 2-naphthalenesulfonate with phosphorus oxytrichloride in chloroform. The reaction mixture is heated to 90°C for 9 hours, followed by the removal of excess phosphorus oxychloride and chloroform through distillation. The product is then purified through washing, filtration, and vacuum distillation, yielding this compound with a high yield of 95.8% .
Chemical Reactions Analysis
2-Naphthalenesulfonyl chloride undergoes various chemical reactions, including substitution reactions. It reacts with primary amines to form sulfonamides, which are useful intermediates in organic synthesis. The reaction typically occurs under mild conditions, with the sulfonyl chloride group being replaced by the amine group. This compound is also used in pre-column derivatization for high-performance liquid chromatographic assays, where it reacts with non-chromophoric drugs to form fluorescent products .
Scientific Research Applications
2-Naphthalenesulfonyl chloride has several scientific research applications. It is employed as a capping reagent for primary amines, converting histamine to a selective histamine H3-receptor antagonist. This compound is also used in the pre-column derivatization during the high-performance liquid chromatographic assay of neomycin sulfate. Additionally, it is utilized in the synthesis of various organic compounds, including sulfonamides and other derivatives .
Comparison with Similar Compounds
2-Naphthalenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and 1-naphthalenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, their reactivity and applications may vary based on the structure of the aromatic ring. For example, benzenesulfonyl chloride is commonly used in the synthesis of sulfonamides and sulfonate esters, while 1-naphthalenesulfonyl chloride is used in similar applications but may exhibit different reactivity due to the position of the sulfonyl chloride group on the naphthalene ring .
Properties
IUPAC Name |
naphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECTNGATDYLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059080 | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-11-8 | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Naphthalenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133893 | |
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Record name | 2-Naphthalenesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Naphthalenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3N8WRJ279 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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